molecular formula C21H18O6 B6043246 [2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate

[2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate

Cat. No.: B6043246
M. Wt: 366.4 g/mol
InChI Key: LTOIZHWIXLRXDI-WJDWOHSUSA-N
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Description

[2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate is an organic compound with a complex structure that includes methoxy groups, a furan ring, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy groups: Methoxylation reactions can be performed using methanol and a suitable catalyst.

    Formation of the acetate ester: This step involves the esterification of the phenolic hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To optimize reaction conditions and improve yield.

    Purification techniques: Such as recrystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the furan ring can yield dihydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Dihydrofuran derivatives.

    Substitution products: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Materials Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which [2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate exerts its effects depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    [2-methoxy-6-[(Z)-[5-(4-hydroxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate: Similar structure but with a hydroxyl group instead of a methoxy group.

    [2-methoxy-6-[(Z)-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of methoxy groups and the specific arrangement of functional groups in [2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate may confer unique chemical properties, such as increased solubility in organic solvents and specific reactivity patterns, making it distinct from its analogs.

Properties

IUPAC Name

[2-methoxy-6-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-13(22)26-20-15(5-4-6-18(20)25-3)11-16-12-19(27-21(16)23)14-7-9-17(24-2)10-8-14/h4-12H,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOIZHWIXLRXDI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC=C1OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=CC=C1OC)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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